molecular formula C17H19ClN4OS2 B2399995 N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226432-96-7

N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2399995
CAS RN: 1226432-96-7
M. Wt: 394.94
InChI Key: FHPYHQLGOZSLJL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Anti-inflammatory Activity

Compounds with structural similarities to "N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" have been synthesized and assessed for their anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to "N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide", has revealed significant antioxidant activity. These complexes have been evaluated using various assays and have demonstrated notable efficacy in scavenging free radicals (Chkirate et al., 2019).

Microbial Activity

Novel Mannich bases, including N-(phenyl (thiomorpholinopyrazin-2-yl)thio)methyl acetamide derivatives, have been synthesized and characterized, with some showing very good activity against a range of bacteria and fungi. This suggests potential applications of "N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS2/c1-12-2-3-13(18)10-14(12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYHQLGOZSLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

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